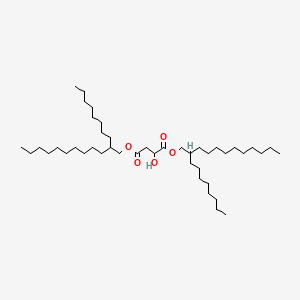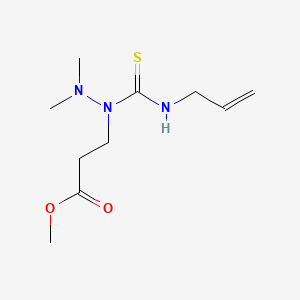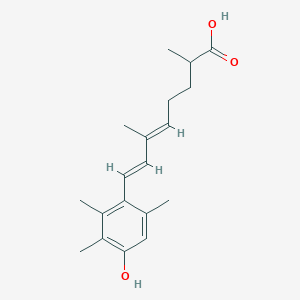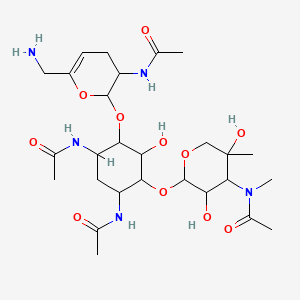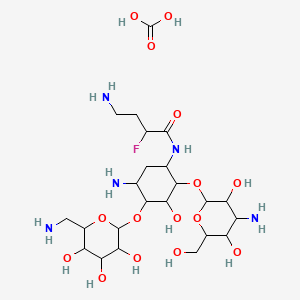
Platinate(1-), (1,2-cyclohexanediamine-N,N')(2-hydroxy-1,2,3-propanetricarboxylato(3-)-01,03)-, hydrogen, (SP-4-2-(trans))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinate(1-), (1,2-cyclohexanediamine-N,N’)(2-hydroxy-1,2,3-propanetricarboxylato(3-)-01,03)-, hydrogen, (SP-4-2-(trans))- is a complex platinum compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of platinum complexes typically involves the reaction of platinum salts with appropriate ligands under controlled conditions. For this specific compound, the synthesis might involve:
Starting Materials: Platinum salts (e.g., potassium tetrachloroplatinate), 1,2-cyclohexanediamine, and 2-hydroxy-1,2,3-propanetricarboxylic acid.
Reaction Conditions: The reaction is usually carried out in an aqueous medium, with careful control of pH and temperature to ensure the correct coordination of ligands to the platinum center.
Purification: The product is typically purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of platinum complexes often involves large-scale reactions in reactors, followed by purification steps such as filtration, crystallization, and drying. The specific conditions would depend on the desired purity and yield.
化学反応の分析
Types of Reactions
Platinum complexes can undergo various types of chemical reactions, including:
Oxidation-Reduction: Platinum can change its oxidation state, which is crucial for its catalytic properties.
Substitution: Ligands around the platinum center can be substituted with other ligands, altering the compound’s properties.
Coordination: Platinum can form coordination complexes with various ligands, affecting its reactivity and stability.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reactions: Ligand exchange reactions often use solvents like water, ethanol, or acetone.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might produce higher oxidation state platinum complexes, while substitution reactions might yield new platinum-ligand complexes.
科学的研究の応用
Chemistry
Platinum complexes are widely used as catalysts in various chemical reactions, including hydrogenation, oxidation, and polymerization.
Biology and Medicine
Platinum compounds, such as cisplatin, are well-known for their use in cancer treatment. They work by binding to DNA and disrupting cell division.
Industry
In industry, platinum complexes are used in catalytic converters, fuel cells, and various chemical synthesis processes.
作用機序
The mechanism of action of platinum complexes often involves coordination to biological molecules, such as DNA or proteins. This coordination can disrupt normal cellular functions, leading to cell death in the case of cancer treatment.
類似化合物との比較
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapy drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct ligand arrangement.
Uniqueness
The uniqueness of Platinate(1-), (1,2-cyclohexanediamine-N,N’)(2-hydroxy-1,2,3-propanetricarboxylato(3-)-01,03)-, hydrogen, (SP-4-2-(trans))- lies in its specific ligand arrangement, which can influence its reactivity, stability, and biological activity.
特性
CAS番号 |
112295-51-9 |
|---|---|
分子式 |
C12H20N2O7Pt |
分子量 |
499.38 g/mol |
IUPAC名 |
cyclohexane-1,2-diamine;hydron;2-hydroxypropane-1,2,3-tricarboxylate;platinum(2+) |
InChI |
InChI=1S/C6H14N2.C6H8O7.Pt/c7-5-3-1-2-4-6(5)8;7-3(8)1-6(13,5(11)12)2-4(9)10;/h5-6H,1-4,7-8H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+2/p-2 |
InChIキー |
XHPOYOVFZLSTHT-UHFFFAOYSA-L |
正規SMILES |
[H+].C1CCC(C(C1)N)N.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


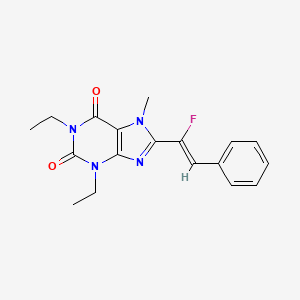

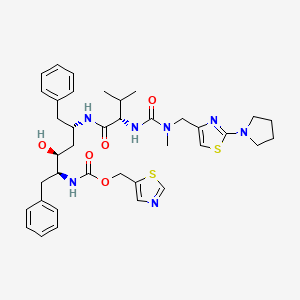
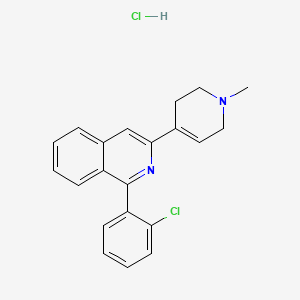
![10-[3-(diethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12764896.png)
![5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12764897.png)

